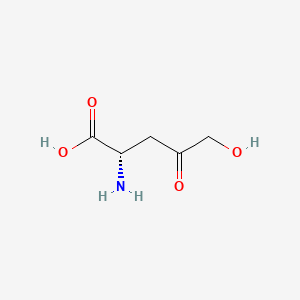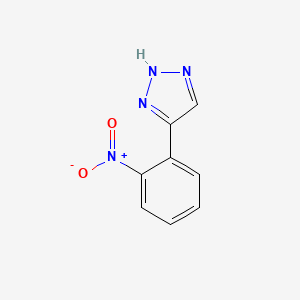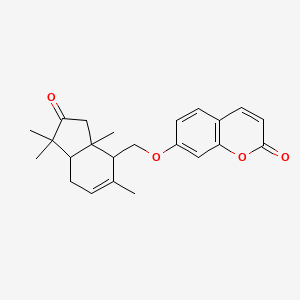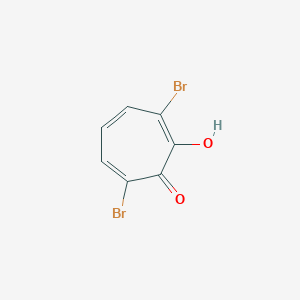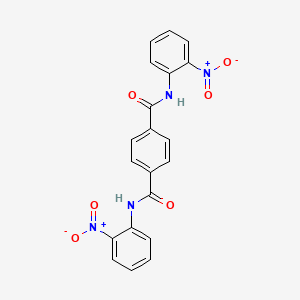
n,n'-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide: is an organic compound characterized by its unique structure, which includes two nitrophenyl groups attached to a benzene-1,4-dicarboxamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 2-nitroaniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products:
Reduction: The major product is n,n’-Bis(2-aminophenyl)benzene-1,4-dicarboxamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a ligand.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The amide and nitro groups can interact with metal centers, forming stable complexes. These interactions can influence the electronic properties of the metal ions, making the compound useful in various applications such as catalysis and sensing .
Comparación Con Compuestos Similares
n,n’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has amino groups instead of nitro groups, which can significantly alter its reactivity and applications.
n,n’-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: This compound contains hydroxyethyl groups, making it more hydrophilic and potentially useful in different contexts.
Uniqueness: n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it particularly useful in the synthesis of coordination polymers and other advanced materials .
Propiedades
Número CAS |
750-11-8 |
|---|---|
Fórmula molecular |
C20H14N4O6 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
1-N,4-N-bis(2-nitrophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(21-15-5-1-3-7-17(15)23(27)28)13-9-11-14(12-10-13)20(26)22-16-6-2-4-8-18(16)24(29)30/h1-12H,(H,21,25)(H,22,26) |
Clave InChI |
PPRRBSHUCDIFPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
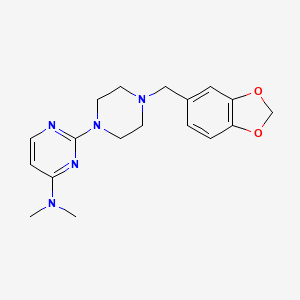
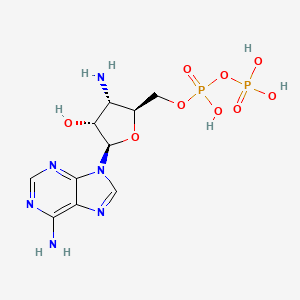


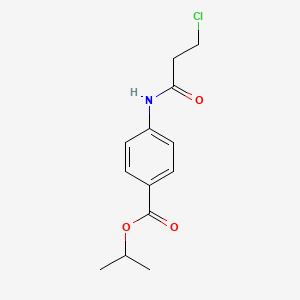
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
